molecular formula C18H17F6N3O5 B2356714 2-(Azetidin-3-yl)-5-(benzyloxy)pyrimidine bis(trifluoroacetic acid) CAS No. 2225146-07-4

2-(Azetidin-3-yl)-5-(benzyloxy)pyrimidine bis(trifluoroacetic acid)

Cat. No. B2356714
CAS RN: 2225146-07-4
M. Wt: 469.34
InChI Key: KOXYPLNUUOFPCA-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yl)-5-(benzyloxy)pyrimidine bis(trifluoroacetic acid) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as ABT-737 and is a member of the BH3 mimetic family of compounds. BH3 mimetics are a group of compounds that mimic the activity of the BH3-only proteins, which play a crucial role in the regulation of programmed cell death.

Scientific Research Applications

Chemical Synthesis and Ligand Development

  • A study by Karimi and Långström (2002) focused on the synthesis of 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, which could be a novel ligand for nicotinic receptors. This synthesis involved a coupling reaction and deprotection using trifluoroacetic acid, highlighting the chemical versatility of azetidin-3-yl-pyrimidine derivatives in developing ligands for receptor studies (Karimi & Långström, 2002).

Biological Activity Exploration

  • Rani et al. (2012) synthesized a series of novel bis(2-(pyrimidin-2-yl)ethoxy)alkanes and evaluated their antioxidant properties. This study indicates the potential of pyrimidine derivatives, like 2-(azetidin-3-yl)-5-(benzyloxy)pyrimidine, in biological activities such as antioxidant effects (Rani et al., 2012).

Antimicrobial and Antitubercular Activities

  • Chandrashekaraiah et al. (2014) explored the antimicrobial and antitubercular activities of pyrimidine-azetidinone analogues. Their findings contribute to understanding the potential medical applications of compounds related to 2-(azetidin-3-yl)-5-(benzyloxy)pyrimidine (Chandrashekaraiah et al., 2014).

Anticancer and Antiviral Applications

  • Hosono et al. (1994) conducted a study on the synthesis of pyrimidine nucleosides, including derivatives of azetidine, and evaluated their antiviral activities. This research presents a possible application of similar compounds in antiviral and anticancer domains (Hosono et al., 1994).

properties

IUPAC Name

2-(azetidin-3-yl)-5-phenylmethoxypyrimidine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O.2C2HF3O2/c1-2-4-11(5-3-1)10-18-13-8-16-14(17-9-13)12-6-15-7-12;2*3-2(4,5)1(6)7/h1-5,8-9,12,15H,6-7,10H2;2*(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOXYPLNUUOFPCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=NC=C(C=N2)OCC3=CC=CC=C3.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F6N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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